molecular formula C6H7NO2S B1318098 Ethyl thiazole-2-carboxylate CAS No. 14527-42-5

Ethyl thiazole-2-carboxylate

Cat. No.: B1318098
CAS No.: 14527-42-5
M. Wt: 157.19 g/mol
InChI Key: MVMPKHJUPNWMDZ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Ethyl thiazole-2-carboxylate (CAS: 14527-42-5) is a heterocyclic organic compound with the systematic IUPAC name ethyl 1,3-thiazole-2-carboxylate . Its molecular formula, C₆H₇NO₂S , reflects a thiazole ring (a five-membered aromatic system containing sulfur and nitrogen) substituted with an ethoxycarbonyl group at the 2-position. Common synonyms include 2-thiazolecarboxylic acid ethyl ester and ethyl 2-thiazolecarboxylate, as documented in chemical registries such as PubChem and Sigma-Aldrich.

Key Identifiers:

Property Value Source
CAS Registry Number 14527-42-5
Molecular Weight 157.19 g/mol
SMILES CCOC(=O)C1=NC=CS1
InChI Key MVMPKHJUPNWMDZ-UHFFFAOYSA-N

Molecular Structure and Properties

The compound’s structure comprises a planar thiazole ring (C₃H₃NS) fused with an ethyl ester group (-COOEt) at the 2-position. This arrangement confers aromaticity to the thiazole core, while the ester group enhances electrophilicity, making it reactive in nucleophilic substitutions.

Physical Properties:

  • Melting Point : 48°C
  • Boiling Point : 117–120°C at 15 Torr
  • Solubility : Slightly soluble in water (4.1 g/L at 25°C) but miscible with polar organic solvents like ethanol and dichloromethane.
  • Density : 1.242 g/cm³

Spectroscopic characterization reveals distinct features:

  • ¹H NMR : Signals at δ 1.35 (triplet, -CH₂CH₃), δ 4.35 (quartet, -OCH₂), and δ 7.45–8.10 (thiazole ring protons).
  • IR : Stretching vibrations at 1720 cm⁻¹ (C=O ester) and 1600 cm⁻¹ (C=N thiazole).

Historical Context and Research Evolution

The synthesis of thiazole derivatives dates to the late 19th century with the pioneering work of Arthur Hantzsch, who developed the Hantzsch thiazole synthesis —a condensation of α-haloketones with thioamides or thioureas. This compound emerged as a model compound in mid-20th-century studies exploring thiazole reactivity. Early syntheses involved lithiation of 2-bromothiazole followed by carboxylation, but modern routes prioritize efficiency, such as:

  • Diazotization and Bromination : Reacting 2-aminothiazole derivatives with brominating agents.
  • Transition Metal Catalysis : Carbonyl insertion reactions using palladium catalysts under CO atmosphere.

Recent advances focus on chemoenzymatic methods and flow chemistry to improve yields (>80%) and reduce reaction times.

Significance in Heterocyclic Chemistry

Thiazoles are pivotal in medicinal and materials chemistry due to their electronic diversity and bioactivity. This compound serves as:

  • A building block for pharmaceuticals (e.g., antiviral agents and kinase inhibitors).
  • A ligand precursor in coordination chemistry, forming complexes with transition metals.
  • A fluorophore in sensor design, leveraging its conjugated π-system.

Applications in Drug Discovery:

Derivative Application Reference
Morpholinoethoxy analogs EGFR kinase inhibitors
Glucosamine conjugates Water-soluble biosensors
Piperidinyl derivatives Multitargeted anticancer agents

Properties

IUPAC Name

ethyl 1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-2-9-6(8)5-7-3-4-10-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMPKHJUPNWMDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80515788
Record name Ethyl 1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14527-42-5
Record name Ethyl 1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of α-Haloketones with Thiourea Derivatives

One classical and widely employed method involves the reaction of ethyl 2-bromoacetate with thiourea or substituted thioureas under basic conditions. This reaction proceeds via nucleophilic substitution followed by intramolecular cyclization to form the thiazole ring.

  • Reaction conditions: Typically, sodium ethoxide or another strong base is used in an alcoholic solvent (e.g., ethanol).
  • Mechanism: The thiourea sulfur attacks the α-bromo carbon of ethyl 2-bromoacetate, forming an intermediate that cyclizes to the thiazole ring.
  • Advantages: Straightforward, good yields, and amenable to scale-up.
  • Limitations: Requires careful control of base and temperature to avoid side reactions.

Multi-Step Functionalization via Halogenation, Reduction, Carbonylation, and Substitution

A more complex but versatile synthetic route involves multiple steps starting from 2-(2-aminothiazole-4-yl) ethyl acetate, as detailed in recent patent literature:

Step Reaction Description Reagents/Conditions Product
1 Diazotization and bromination of 2-(2-aminothiazole-4-yl) ethyl acetate Diazotization reagent, bromination reagent, dichloromethane, room temperature 2-(2-bromothiazole-4-yl) ethyl acetate
2 Reduction of brominated intermediate Reducing agent (e.g., NaBH4), ethanol, 0 °C to room temperature 2-(2-bromothiazole-4-yl) ethane-1-ol
3 Carbonyl insertion (carbonylation) Triethylamine, transition metal catalyst (e.g., Pd-based), CO atmosphere, 80 °C 4-(2-hydroxyethyl) thiazole-2-carboxylic acid ethyl ester
4 Nucleophilic substitution (chlorination) Thionyl chloride, organic solvent 4-(2-chloroethyl) thiazole-2-carboxylic acid ethyl ester

This route allows for the introduction of functional groups at the 4-position of the thiazole ring and the ethyl ester at the 2-position, enabling further derivatization.

  • Advantages: Mild reaction conditions, high selectivity, environmentally friendlier due to catalytic steps.
  • Yields: Generally high, with good purity after standard purification.
  • Notes: The use of transition metal catalysts and carbon monoxide requires specialized equipment and safety measures.

Another approach involves the oxidation of hydroxymethylthiazole intermediates to thiazole carboxylic acids, which can then be esterified to ethyl esters.

  • Process details:
    • Hydroxymethylthiazole salts are oxidized in situ using a mixture of nitric acid and sulfuric acid.
    • Reaction conditions: Elevated pressures (40–60 psi) and temperatures (around 160 °C) accelerate the oxidation.
    • The aldehyde intermediate formed can be extracted and further oxidized.
  • Yields: Carboxylic acid yields exceed 85% under optimized conditions.
  • Esterification: The acid is then converted to the ethyl ester via standard esterification methods (e.g., reaction with ethanol and acid catalyst).
Method Starting Materials Key Reagents Conditions Advantages Limitations
Cyclization of ethyl 2-bromoacetate with thiourea Ethyl 2-bromoacetate, thiourea Sodium ethoxide, ethanol Reflux, basic Simple, good yield Limited substitution scope
Multi-step halogenation, reduction, carbonylation, substitution 2-(2-aminothiazole-4-yl) ethyl acetate Diazotization reagent, bromination reagent, reducing agent, Pd catalyst, CO, thionyl chloride Room temp to 80 °C, CO atmosphere Functional group diversity, mild conditions Requires catalysts, multi-step
Oxidation of hydroxymethylthiazole intermediates Hydroxymethylthiazole salts Nitric acid, sulfuric acid Elevated pressure and temperature High yield, direct oxidation Harsh reagents, safety concerns
  • Pressure and Temperature Effects: Elevated pressure (40–60 psi) and temperature (~160 °C) significantly reduce reaction time in oxidation steps, improving throughput without compromising yield.
  • Catalyst Selection: Transition metal catalysts (e.g., palladium complexes) facilitate carbonyl insertion reactions efficiently, enabling milder conditions and cleaner reactions.
  • Reaction Monitoring: pH adjustment during oxidation and extraction steps optimizes aldehyde solubility and isolation, enhancing purity.
  • Environmental Considerations: Catalytic methods and in situ oxidations reduce waste and hazardous by-products compared to traditional stoichiometric oxidations.
  • Purification: Standard techniques include solvent extraction, recrystallization, and chromatography to achieve high purity ethyl thiazole-2-carboxylate derivatives.

The preparation of this compound involves several well-established synthetic strategies, ranging from direct cyclization of α-haloketones with thiourea to advanced multi-step functionalization involving halogenation, reduction, carbonylation, and substitution. Oxidation of hydroxymethylthiazole intermediates provides an alternative route to the carboxylic acid precursor. Optimization of reaction conditions such as temperature, pressure, catalyst choice, and pH control is critical for maximizing yield and purity. The choice of method depends on the desired substitution pattern, scale, and available equipment, with recent advances favoring catalytic and milder conditions for environmental and operational benefits.

Chemical Reactions Analysis

Types of Reactions: Ethyl thiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thiazole derivatives, which have significant biological and industrial applications .

Scientific Research Applications

Ethyl thiazole-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethyl Thiazole-2-Carboxylate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Stability Notes
Ethyl 4-(2,4-dimethoxyphenyl)thiazole-2-carboxylate C₁₄H₁₅NO₄S 293.34 2,4-Dimethoxyphenyl at C4 Kinase inhibitor synthesis Decarboxylates under basic conditions
Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate C₇H₆F₃NO₂S 225.19 CF₃ at C4 Fluorinated drug intermediates High lipophilicity
Ethyl 2-aminothiazole-4-carboxylate C₆H₇N₂O₂S 171.20 NH₂ at C2 Antimicrobial agents Reactive amino group
Ethyl 6-hydroxybenzothiazole-2-carboxylate C₁₀H₉NO₃S 223.25 Hydroxyl at C6 (benzothiazole core) Fluorescent probe synthesis Modified for water solubility
Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate C₉H₁₁N₂O₂S 227.26 Methyl at C3 (fused imidazole ring) Antiparasitic agents Enhanced metabolic stability

Critical Research Findings

Decarboxylation Challenge : Attempts to hydrolyze this compound to its carboxylic acid consistently result in decarboxylation to 4-arylthiazoles, limiting direct applications in acid-sensitive reactions .

Biological Optimization : Substituents at C4 (e.g., CF₃, methoxy) enhance target binding affinity in kinase inhibitors but reduce metabolic stability in hepatic microsome assays .

Synthetic Versatility : Thiazole-2-carboxylates serve as universal precursors for:

  • Weinreb amides (via LiAlH₄ reduction) .
  • Fluorescent silyl ethers (via TBDMS protection) .

Biological Activity

Ethyl thiazole-2-carboxylate is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings, experimental methodologies, and case studies from various studies.

Chemical Structure and Properties

This compound is characterized by a thiazole ring, which is a five-membered ring containing sulfur and nitrogen. The molecular formula for this compound is C6H7NO2SC_6H_7NO_2S, with a molecular weight of approximately 185.24 g/mol. The presence of the thiazole moiety contributes to its biological activity by allowing interaction with various biological targets.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives. For instance, a series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates were synthesized and tested for their antimicrobial efficacy. The results indicated that several compounds exhibited promising antibacterial activity against a range of pathogens, including resistant strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Ethyl Thiazole Derivatives

Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC)
Ethyl 2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)thiazole-4-carboxylateE. coli32 µg/mL
Ethyl 2-(2-(1-phenylethylidene)hydrazinyl)thiazole-4-carboxylateS. aureus16 µg/mL
This compoundCandida albicans64 µg/mL

Antioxidant Properties

The antioxidant potential of this compound has also been investigated, revealing that it can scavenge free radicals effectively. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. In vitro assays demonstrated that certain derivatives exhibited higher antioxidant activity compared to standard antioxidants like ascorbic acid .

Anticancer Activity

Research into the anticancer properties of this compound has shown promising results. A study focused on its ability to inhibit cancer cell proliferation across different cell lines, including A549 (lung cancer), Caco-2 (colon cancer), and SHSY-5Y (neuroblastoma). The compound demonstrated significant cytotoxic effects with IC50 values in the low micromolar range .

Table 2: Cytotoxicity Profiles Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
This compoundA5495.0
This compoundCaco-28.3
This compoundSHSY-5Y3.7

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and proteins within cells. Studies suggest that it may inhibit key pathways involved in cell proliferation and survival, such as the c-Met signaling pathway, which is often dysregulated in cancer .

Case Studies

  • Anticancer Efficacy : In a recent study, this compound derivatives were tested for their ability to induce apoptosis in cancer cells. The results indicated that these compounds could trigger cell cycle arrest and apoptosis through modulation of pro-apoptotic and anti-apoptotic proteins .
  • Antimicrobial Resistance : Another study highlighted the potential of ethyl thiazole derivatives to overcome antibiotic resistance mechanisms in bacteria, suggesting their use as adjunct therapies alongside conventional antibiotics .

Q & A

Q. What are common synthetic routes for Ethyl thiazole-2-carboxylate and its derivatives?

Methodological Answer: this compound derivatives are typically synthesized via:

  • Hantzsch thiazole synthesis : Starting from N-Tr-O-methylserine thioamide, modified Hantzsch methods yield enantiomerically pure thiazole-2-carboxylate esters .
  • Nucleophilic substitution : Reacting halogenated intermediates (e.g., 4-(2-chloroethyl)morpholine) with thiazole esters under reflux with K₂CO₃/KI in acetone .
  • Ester hydrolysis and coupling : Saponification of ethyl esters to carboxylic acids, followed by coupling with amines (e.g., BOP/Et₃N) to form amides or aldehydes via LiAlH₄ reduction .

Q. How is this compound characterized spectroscopically?

Methodological Answer: Characterization involves:

  • ¹H/¹³C NMR : Assign peaks for thiazole protons (δ 7.8–8.2 ppm) and ester carbonyls (δ 165–170 ppm). Poor solubility (e.g., ≤2 mM in DMSO-d₆) may limit ¹³C analysis .
  • FTIR : Key peaks include C=O (1666 cm⁻¹), C-N (1375 cm⁻¹), and ester C-O (1164 cm⁻¹) .
  • HRMS : Used to confirm molecular ions (e.g., [M+H]+ = 349.9938 for chlorinated derivatives) .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity in this compound derivatives?

Methodological Answer:

  • Chiral auxiliaries : Use enantiopure starting materials (e.g., N-Tr-O-methylserine thioamide) .
  • Chromatographic resolution : Employ chiral column chromatography or recrystallization with enantioselective solvents.
  • Stereochemical validation : Compare optical rotation/X-ray data with natural products to resolve discrepancies (e.g., C-13 configuration in cyclic peptides) .

Q. What strategies address low solubility in spectroscopic studies of thiazole derivatives?

Methodological Answer:

  • Derivatization : Introduce hydrophilic groups (e.g., glucosamine conjugation via amidation) to enhance aqueous solubility .
  • Alternative solvents : Use deuterated DMSO-d₆ or DMF-d₇ for NMR. For FTIR, employ KBr pellets or ATR techniques .
  • Surfactant-assisted dissolution : Add mild detergents (e.g., Tween-20) for biological assays .

Q. How to resolve contradictions in stereochemical assignments during total synthesis?

Methodological Answer:

  • Comparative analysis : Contrast synthetic intermediates with natural products via X-ray crystallography or NOE spectroscopy .
  • Epimerization studies : Re-synthesize disputed stereoisomers and compare spectral data (e.g., ¹H NMR coupling constants) .
  • Computational modeling : Use DFT calculations to predict NMR shifts and confirm configurations .

Q. How to design multicomponent reactions (MCRs) involving this compound?

Methodological Answer:

  • Nitrile-based MCRs : React nitriles with ethyl bromoacetoacetate to form thiazole cores, followed by hydrolysis and coupling with amines .
  • Wittig olefination : Extend aldehyde intermediates (from LiAlH₄ reduction) with conjugated thiazoles for peptide homologation .
  • Statistical optimization : Use DoE (Design of Experiments) to balance reaction parameters (e.g., temperature, catalyst loading) .

Q. What analytical methods validate synthetic yields and purity?

Methodological Answer:

  • HPLC-MS : Quantify yields and detect impurities using reverse-phase C18 columns and ESI ionization .
  • Elemental analysis : Confirm stoichiometry (e.g., C, H, N within ±0.3% of theoretical values) .
  • Melting point consistency : Compare with literature values to detect polymorphic impurities .

Q. How to handle contradictory bioactivity data in thiazole-based drug discovery?

Methodological Answer:

  • Dose-response validation : Re-test compounds across multiple concentrations (e.g., 0.1–100 μM) to confirm IC₅₀ trends .
  • Off-target assays : Rule out false positives via counter-screening against unrelated enzymes/proteins.
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., halogens, morpholinoethoxy groups) to establish SAR .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl thiazole-2-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.